(S)-2-Aminoundecanoic acid
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Overview
Description
(S)-2-Aminoundecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminoundecanoic acid typically involves the following steps:
Starting Material: The process begins with undecanoic acid, which is a saturated fatty acid.
Amination: The undecanoic acid undergoes amination, where an amino group is introduced at the second carbon position. This can be achieved through various methods, including the use of ammonia or amines in the presence of catalysts.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This involves separating the this compound from its ®-enantiomer using chiral agents or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and distillation to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of catalysts.
Major Products:
Oxidation Products: Oxo derivatives or nitriles.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Amides or esters.
Scientific Research Applications
(S)-2-Aminoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Aminoundecanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
®-2-Aminoundecanoic Acid: The enantiomer of (S)-2-Aminoundecanoic acid, with different stereochemistry.
2-Aminododecanoic Acid: A similar compound with an additional carbon in the chain.
2-Aminononanoic Acid: A similar compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry and chain length, which confer distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(2S)-2-aminoundecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASUJDLTAYUWCO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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